5-Aza-7-deaza Guanosine
Overview
Description
2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]-1,3,5-triazine core fused with a ribofuranosyl moiety. The presence of both amino and ribofuranosyl groups contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 5-Aza-7-deaza Guanosine are the bacterial queuosine tRNA modification pathway and the dpd gene cluster . These targets are part of the elaborate Dpd restriction–modification system present in diverse bacteria .
Mode of Action
The compound interacts with its targets through a unique mechanism. The DpdA protein, which shares homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0) . An unexpected atpase activity in dpdb is necessary for the insertion of preq 0 into dna . Several catalytically essential active site residues in DpdA are involved in the transglycosylation reaction .
Biochemical Pathways
The compound affects the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The DpdC protein functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .
Result of Action
The result of the compound’s action is the modification of DNA. Specifically, DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . Subsequently, DpdC converts preQ 0 -modified DNA to ADG-modified DNA .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s excited state dynamics and electronic relaxation pathways can be affected by the solvent environment . In a study, the excited state dynamics of 7-deazaguanosine were investigated in aqueous solution and in a mixture of methanol and water .
Biochemical Analysis
Biochemical Properties
5-Aza-7-deaza Guanosine has unique biochemical properties. Unlike guanosine, this molecule cannot form Hoogsteen base pairs and the Watson–Crick proton donor site N3—H becomes a proton-acceptor site . This causes changes in nucleobase recognition in nucleic acids and has been used to construct stable ‘all-purine’ DNA .
Cellular Effects
The cellular effects of this compound are largely due to its unique biochemical properties. The substitution of a single nitrogen atom for a methine (C–H) group at position seven of the guanine moiety stabilizes the 1 ππ * L b and L a states and alters the topology of their potential energy surfaces in such a way that the relaxation dynamics in 7-deazaguanosine are slowed down compared to those in guanosine 5′-monophosphate .
Molecular Mechanism
The molecular mechanism of this compound involves significant charge transfer from the π-orbitals of the purine chromophore to the sugar-phosphate and/or the amino groups . This leads to changes in the excited state dynamics and electronic relaxation pathways of the molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that the 7-deaza-7-modified tGTP molecules are viable substrates for enzymatic TNA synthesis . Over time, these molecules can be incorporated into the TNA synthesis process .
Metabolic Pathways
This compound is involved in the bacterial queuosine tRNA modification pathway . It is a product of the dpd gene cluster, which encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-1,3,5-triazine with ribofuranosyl derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and automated systems to enhance yield and purity. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazo[1,2-a]-1,3,5-triazine core can be reduced to form dihydro derivatives.
Substitution: The ribofuranosyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]-1,3,5-triazines and their ribofuranosyl derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and development .
Scientific Research Applications
2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleoside analogs and their interactions with biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for various pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9-(β-D-ribofuranosyl)purine: Another nucleoside analog with similar biological activities.
Imidazo[1,2-a]pyrimidines: Compounds with a similar core structure but different substitution patterns.
Imidazo[1,2-a]pyrazines: Compounds with a similar core structure but different nitrogen positions.
Uniqueness
2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is unique due to its specific combination of an imidazo[1,2-a]-1,3,5-triazine core and a ribofuranosyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-amino-8-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-8-12-9-14(1-2-15(9)10(19)13-8)7-6(18)5(17)4(3-16)20-7/h1-2,4-7,16-18H,3H2,(H2,11,13,19)/t4-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUTYCUKRGSIGL-DBRKOABJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=NC2=O)N)N1C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=NC(=NC2=O)N)N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67410-65-5 | |
Record name | 2-Amino-8-β-D-ribofuranosylimidazo[1,2-a]-1,3,5-triazin-4(8H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67410-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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